3-(3,4-Dimethoxybenzenesulfonyl)propanoic acid

Physicochemical Properties LogP Melting Point

3-(3,4-Dimethoxybenzenesulfonyl)propanoic acid (CAS: 100059-84-5) is a sulfonated aromatic compound characterized by a propanoic acid side chain and 3,4-dimethoxy substituents on a benzene ring. It is a versatile small-molecule scaffold primarily used as an intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications.

Molecular Formula C11H14O6S
Molecular Weight 274.29 g/mol
CAS No. 100059-84-5
Cat. No. B3070058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-Dimethoxybenzenesulfonyl)propanoic acid
CAS100059-84-5
Molecular FormulaC11H14O6S
Molecular Weight274.29 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)S(=O)(=O)CCC(=O)O)OC
InChIInChI=1S/C11H14O6S/c1-16-9-4-3-8(7-10(9)17-2)18(14,15)6-5-11(12)13/h3-4,7H,5-6H2,1-2H3,(H,12,13)
InChIKeyKRBIPGZIRGLRBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,4-Dimethoxybenzenesulfonyl)propanoic Acid Overview


3-(3,4-Dimethoxybenzenesulfonyl)propanoic acid (CAS: 100059-84-5) is a sulfonated aromatic compound characterized by a propanoic acid side chain and 3,4-dimethoxy substituents on a benzene ring [1]. It is a versatile small-molecule scaffold primarily used as an intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications [1]. The sulfonyl group enhances its reactivity in nucleophilic substitution reactions, while the carboxylic acid functionality allows for further derivatization [1]. As a building block, it is commercially available at research-grade purity (e.g., 95%) .

Synthetic intermediate with dual reactive sites (sulfonyl, carboxylic acid)
Research-grade purity (e.g., 95%) for derivatization and analog synthesis
Scaffold exploration for enzyme inhibitor design (e.g., COX-1)

Differentiation of 3-(3,4-Dimethoxybenzenesulfonyl)propanoic Acid


While the sulfonyl-propanoic acid class offers a common framework for enzyme inhibition , direct substitution among members is not feasible due to significant differences in physicochemical and biological properties. Even minor structural variations, such as replacing the sulfonyl linker with a sulfonamide or a thioether, or altering the aromatic substituent, can profoundly affect molecular properties like lipophilicity (LogP) and melting point, which in turn dictate solubility, cellular permeability, and solid-state handling characteristics [1][2]. The following evidence, though limited for this specific compound, illustrates these critical points of differentiation.

Linker chemistry variation (sulfonyl vs sulfonamide/thioether)
Substantial shifts in LogP and melting point (>60°C) may alter solubility, permeability, and solid-state handling.
Sulfonyl linker vs direct aryl-carbon scaffold
Removing the sulfonyl group reduces molecular weight and eliminates two H-bond acceptors, potentially changing target engagement and solubility profiles.

Physicochemical Evidence for 3-(3,4-Dimethoxybenzenesulfonyl)propanoic Acid


Lipophilicity and Melting Point Comparison

The compound's lipophilicity (LogP) and melting point offer quantifiable differentiation from close structural analogs. 3-(3,4-Dimethoxybenzenesulfonyl)propanoic acid has a reported LogP of 0.489 and a melting point of 139-141°C [1]. In contrast, the sulfonamide analog 3-(3,4-dimethoxybenzenesulfonamido)propanoic acid has a lower computed LogP (XLogP3-AA) of 0.3, indicating slightly lower lipophilicity [2]. More strikingly, replacing the sulfonyl group with a thioether (sulfanyl) group drastically alters properties; 3-[(3,4-dimethoxyphenyl)sulfanyl]propanoic acid has a much lower melting point of 75-76°C and a significantly higher LogP of 1.897 [3].

Lipophilicity & Melting Point
Head-to-head
LogP: 0.489 (target) vs 0.3 (sulfonamide) vs 1.897 (sulfanyl); mp: 139–141°C vs 75–76°C (sulfanyl)
Reported LogP and mp differences impact solubility and assay compatibility across analogs.
Vendor and computed data; confirm experimentally.
Physicochemical Properties LogP Melting Point Chemical Synthesis

Sulfonyl Linker: Molecular Properties vs. Aryl Bond

Replacing the sulfonyl linker with a direct aryl-carbon bond fundamentally alters the molecular geometry and electronic properties. The target compound, with a sulfonyl linker, has a molecular weight of 274.29 g/mol, a topological polar surface area (TPSA) of 98.3 Ų, and 6 rotatable bonds [1]. The direct analog 3-(3,4-dimethoxyphenyl)propanoic acid, which lacks the sulfonyl group, has a lower molecular weight (210.23 g/mol) . This 64.06 g/mol difference is substantial for a small molecule, and the presence of the sulfonyl group introduces two additional hydrogen bond acceptors, impacting target engagement and solubility.

Sulfonyl Linker Impact
Head-to-head
MW: 274.29 vs 210.23 g/mol; TPSA: 98.3 Ų (sulfonyl) vs no sulfonyl group
Sulfonyl linker introduces distinct H-bond acceptors and geometry, differentiating target engagement profiles.
Computed properties; verify with analytical characterization.
Structural Biology Scaffold Hopping Medicinal Chemistry

COX-1 Enzyme Inhibition Activity

Preliminary data indicates a specific, albeit weak, biochemical interaction for this compound. In an enzymatic assay, 3-(3,4-Dimethoxybenzenesulfonyl)propanoic acid exhibited inhibition of ovine COX-1 (prostaglandin G/H synthase 1) with an IC50 of 100,000 nM (100 μM) [1]. While the source of this data requires careful validation, it provides a quantifiable benchmark for this scaffold's activity against the COX-1 enzyme. Direct comparative data for analogs in this exact assay are not available, but this value can serve as a baseline for medicinal chemistry optimization.

COX-1 Inhibition
Data to verify
IC50 = 100 µM (ovine COX-1)
Reported weak inhibition provides a baseline for scaffold optimization; confirm in relevant assay.
Preliminary data; source validation needed.
Enzyme Inhibition COX-1 Inflammation Pharmacology

Application Scenarios for 3-(3,4-Dimethoxybenzenesulfonyl)propanoic Acid


Scaffold for Medicinal Chemistry Derivatization

The compound's carboxylic acid and sulfonyl group serve as synthetic handles, making it a suitable building block for constructing more complex molecules, such as bioactive scaffolds or potential kinase inhibitors [1]. Its commercial availability at research-grade purity supports this use.

Physicochemical Comparator for Analog Series

Given the quantifiable differences in LogP (0.489) and melting point (139-141°C) compared to its sulfonamide and sulfanyl analogs, this compound is a valuable reference standard for studies investigating the impact of linker chemistry on physicochemical and ADME properties [2][3].

Negative Control for COX-1 Inhibitor Assays

Its reported weak inhibition of COX-1 (IC50 = 100 µM) can be leveraged to benchmark new analogs or as a negative control in assays for more potent COX inhibitors [4]. This data point, though preliminary, provides a biological anchor for the scaffold.

Application
Selection Property
Validation Focus
Medicinal chemistry scaffold derivatization
Dual reactive handles (COOH, SO2)
Derivatization efficiency and product purity
Physicochemical reference standard for analog series
Quantified LogP and melting point
Analytical reproducibility (HPLC, DSC)
COX-1 inhibitor assay benchmarking
Reported weak IC50 (100 µM)
Assay condition consistency and repeatability

Technical Documentation Hub

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28 linked technical documents
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